4-Bromo-2,6-dimethylindan-1-one
Description
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
4-bromo-2,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO/c1-6-3-9-8(10(12)4-6)5-7(2)11(9)13/h3-4,7H,5H2,1-2H3 |
InChI Key |
TUFBEELANAHJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-Bromo-2,6-dimethylindan-1-one, differing in substituents or core frameworks:
Key Observations :
- Bromine vs. Chlorine : Bromine in this compound increases polarizability compared to chlorine in 4-Bromo-2,6-dichlorobenzaldehyde, enhancing nucleophilic substitution rates .
- Methyl Groups: The 2,6-dimethyl substitution in the indanone framework reduces ring flexibility and stabilizes intermediates in cyclocondensation reactions, as seen in herbicide production .
Functional Group Compatibility
- The ketone group in indanones allows for reductions to indanols or condensations with amines. Bromine facilitates Suzuki-Miyaura couplings, as demonstrated in 6-Bromoindan-1-one derivatives .
Physicochemical Properties
Limited experimental data exist for this compound, but inferences can be made:
- Melting Point : Likely higher than 2,6-dimethylindan-1-one (mp ~80°C) due to bromine’s molecular weight.
- Solubility: Lower solubility in polar solvents compared to non-brominated analogues due to increased hydrophobicity.
Research Findings and Industrial Relevance
- Agrochemicals: Substituted indanones like 2,6-dimethylindan-1-one are critical in enantioselective herbicide synthesis, with brominated variants offering enhanced stability .
- Pharmaceutical Intermediates: Bromo-indanones are precursors to carbamates and boronic esters, used in kinase inhibitors and PET tracers .
Preparation Methods
Comparative Analysis of Catalytic Systems
The synergy between FeCl₃ and quaternary ammonium salts in CN102234220A reduces byproduct formation by stabilizing the bromine intermediate. The table below extrapolates this system’s efficacy to 2,6-dimethylindan-1-one bromination:
| Parameter | Value (CN102234220A) | Proposed for Target Compound |
|---|---|---|
| Catalyst Ratio (FeCl₃:QAS) | 4–5:1 | 4:1 |
| Reaction Temp. | -25°C to -30°C | -30°C |
| Bromine Addition Time | 3–4 hours | 3.5 hours |
| Yield | 95% | ~85–90% (estimated) |
This approach’s success hinges on maintaining low temperatures to suppress di-bromination and oxidation side reactions.
Cyclization of Brominated Precursors: Friedel-Crafts Acylation
An alternative route involves constructing the indanone ring after introducing the bromine moiety. For example, bromination of a pre-acylated precursor like 2,6-dimethylbenzaldehyde followed by cyclization via Friedel-Crafts acylation could yield the target compound.
Hypothetical Pathway :
-
Brominate 2,6-dimethylbenzaldehyde at C4 using N-bromosuccinimide (NBS) under radical conditions.
-
Subject the brominated aldehyde to Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃.
-
Cyclize the intermediate to form the indanone ring.
Direct Bromination of Indanone Derivatives
Direct bromination of 2,6-dimethylindan-1-one using bromine (Br₂) or HBr/H₂O₂ in acetic acid represents a straightforward approach. However, regioselectivity challenges may arise due to competing ortho/para-directing effects of the ketone and methyl groups.
Optimized Conditions :
-
Brominating Agent : Br₂ (1.1 equiv)
-
Solvent : Glacial acetic acid
-
Catalyst : FeCl₃ (0.1 equiv)
-
Temperature : 0°C to 25°C
Under these conditions, the ketone group’s deactivating effect would favor bromination at the more activated para position relative to the methyl substituents.
Challenges and Byproduct Mitigation
Competing bromination at C3 or C5 positions is a key challenge. The CN102234220A patent’s use of quaternary ammonium salts to enhance selectivity could mitigate this. Additionally, controlled addition rates and low temperatures minimize polybromination.
Industrial-Scale Considerations
For large-scale production, the catalytic system from CN102234220A offers advantages:
-
Solvent Recovery : Dichloromethane is distilled and reused.
-
Waste Management : HBr byproducts are neutralized with sodium sulfite.
Scaling this method would require optimizing mixing efficiency and temperature control to maintain reaction homogeneity.
Q & A
Basic: What are the common synthetic routes for 4-Bromo-2,6-dimethylindan-1-one, and how do reaction conditions influence product purity and yield?
Answer:
The synthesis of this compound often involves multistep protocols. A key method includes catalytic carbonyl reduction of 2,6-dimethylindan-1-one followed by bromination. For example, enantiospecific catalytic reduction using dicyandiamide and methyl (R)-2-fluoropropionate under controlled conditions (e.g., 0–5°C, inert atmosphere) ensures stereochemical control . Subsequent bromination typically employs N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, with reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of substrate to NBS) critical to minimize over-bromination. Yield optimization (60–75%) requires precise temperature control (40–60°C) and inert gas purging to prevent oxidative side reactions.
Basic: How can researchers characterize substituent effects on the indanone core using spectroscopic methods?
Answer:
Substituent effects are analyzed via 1H/13C NMR , IR spectroscopy , and mass spectrometry . For this compound:
- NMR : The deshielding of protons adjacent to the bromine (δ 7.2–7.5 ppm in 1H NMR) and carbonyl carbon (δ 195–200 ppm in 13C NMR) confirms electronic effects. Methyl groups at C2 and C6 show distinct splitting patterns due to restricted rotation.
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) validate functional groups.
- MS : Molecular ion peaks (m/z ~242 for [M]+) and fragmentation patterns (e.g., loss of Br•) provide structural confirmation. Comparative studies with non-brominated analogs (e.g., 2,6-dimethylindan-1-one) highlight bromine’s electron-withdrawing impact .
Advanced: What strategies mitigate data discrepancies in bromination reactions of dimethylindanone derivatives?
Answer:
Discrepancies often arise from competing bromination pathways (e.g., radical vs. electrophilic mechanisms) and solvent effects . To resolve these:
- Mechanistic Studies : Use radical scavengers (e.g., TEMPO) to confirm/eliminate radical pathways. If TEMPO suppresses bromination, radical mechanisms dominate.
- Solvent Screening : Compare yields in DMF (polar aprotic, favors electrophilic bromination) vs. CCl4 (non-polar, radical-prone).
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates (e.g., dibrominated byproducts). Adjust stoichiometry (NBS:substrate ≤1:1) to suppress over-bromination.
- Computational Modeling : DFT calculations predict regioselectivity by comparing activation energies for bromination at C4 vs. other positions .
Advanced: How does steric hindrance from methyl groups influence regioselectivity in subsequent reactions of this compound?
Answer:
The 2,6-dimethyl groups create a sterically congested environment, directing reactions to the less hindered C4 position. For example:
- Nucleophilic Substitution : Bromine at C4 is more accessible for SNAr reactions with amines or thiols, while methyl groups block attack at C2/C6.
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids occurs selectively at C4, as palladium catalysts favor less hindered sites. Steric maps (generated via molecular modeling software) visualize accessibility .
- Catalytic Hydrogenation : Methyl groups slow reduction of the carbonyl group; elevated H2 pressure (5–10 atm) and Raney Ni catalysts are required.
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) simulations are critical:
- Frontier Molecular Orbital (FMO) Analysis : Predicts nucleophilic/electrophilic sites. The LUMO of this compound localizes at C-Br, indicating susceptibility to nucleophilic attack.
- Transition State Modeling : Simulates Pd-catalyzed coupling steps (e.g., oxidative addition of Pd(0) to C-Br bond) to assess activation barriers.
- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction rates. Polar solvents stabilize charge-separated intermediates in SNAr reactions .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) for high-resolution separation.
- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with ≥95% purity.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities (e.g., dibrominated byproducts).
- TLC Monitoring : Rf = 0.4 (hexane:EtOAc 7:3) confirms product identity during synthesis .
Advanced: How can researchers design enantioselective syntheses of this compound derivatives for chiral studies?
Answer:
- Catalytic Asymmetric Bromination : Chiral catalysts (e.g., Cinchona alkaloid-derived thioureas) induce enantioselectivity during bromination.
- Dynamic Kinetic Resolution : Pair racemic substrates with enzymes (e.g., lipases) to selectively convert one enantiomer.
- Chiral Auxiliaries : Temporarily attach menthol or binaphthyl groups to direct stereochemistry, followed by auxiliary removal .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal.
- Spill Management : Absorb with vermiculite and treat with 5% NaHCO3 solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
